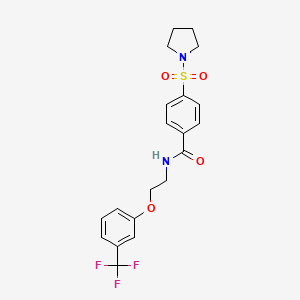

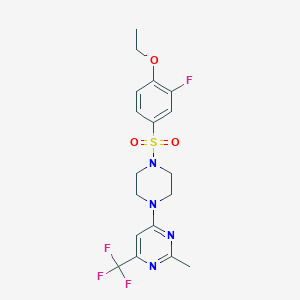

4-(pyrrolidin-1-ylsulfonyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives is well-documented in the literature. For instance, a series of N-(Pyridin-3-yl)benzamides were synthesized and evaluated for their potential to inhibit human enzymes like CYP11B1 and CYP11B2 . Another study reported the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine, highlighting the effects of different reaction conditions on product yield . These studies suggest that the synthesis of benzamide derivatives often involves the condensation of an acid chloride with an amine in the presence of a base, such as triethylamine.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which can be further substituted with various functional groups. The papers provided do not directly analyze the molecular structure of "4-(pyrrolidin-1-ylsulfonyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide," but they do discuss the structural analysis of similar compounds. For example, the paper on pyridyl substituted benzamides describes the characterization of compounds by spectral measurements and X-ray crystallography . These techniques are crucial for determining the molecular structure and understanding the electronic properties of the compounds.

Chemical Reactions Analysis

The chemical reactions involving benzamide derivatives are diverse and can lead to various biological effects. The selective inhibition of human aldosterone synthase (CYP11B2) by N-(Pyridin-3-yl)benzamides is an example of a biological reaction where the benzamide derivatives act as inhibitors . The papers do not provide specific reactions for the compound , but they do illustrate the reactivity of the benzamide scaffold in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by the substituents attached to the benzamide core. The paper on pyridyl substituted benzamides reports luminescent properties in solution and solid state, as well as multi-stimuli-responsive behavior . These properties are significant for potential applications in materials science and sensing technologies. The paper on the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide does not directly discuss the physical properties but does mention high yield synthesis under mild conditions, which is important for practical applications .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and characterization of related chemical compounds have been extensively studied to explore their potential applications in various fields, including corrosion inhibition, anticancer activity, and materials science. For instance, the corrosion inhibitive behaviors of double condensed Schiff bases on mild steel surfaces in acidic media have been investigated, highlighting the importance of stereochemical conformation in enhancing corrosion resistance, which could be related to the structural considerations of similar compounds (Manilal Murmu et al., 2019). Additionally, the anticancer activity of novel indenopyridine derivatives has been evaluated, suggesting potential therapeutic applications for compounds with similar structural features (M. Ghorab & M. Al-Said, 2012).

Application in Materials Science

In materials science, the synthesis of polyamides and poly(amide-imide)s derived from specific aromatic compounds demonstrates the versatility of these chemicals in creating high-performance polymers with excellent thermal stability and solubility in polar solvents, indicating potential uses in high-tech applications (A. Saxena et al., 2003).

Pharmacological Research

Although the specific compound , 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide, has not been directly linked to current pharmacological research within the provided results, similar structures have been explored for their pharmacological potential. For example, compounds structurally related to pyrrolidine derivatives have been studied for their anticonvulsant activities, suggesting a broad spectrum of action that could be beneficial for treating human epilepsies (P. A. Reddy et al., 1996).

Future Directions

properties

IUPAC Name |

4-pyrrolidin-1-ylsulfonyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O4S/c21-20(22,23)16-4-3-5-17(14-16)29-13-10-24-19(26)15-6-8-18(9-7-15)30(27,28)25-11-1-2-12-25/h3-9,14H,1-2,10-13H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDKRNZSKHAJHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(pyrrolidin-1-ylsulfonyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[6-methylsulfonyl-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2550927.png)

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid](/img/structure/B2550939.png)